3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1'-cyclopentan]-4(6H)-one
Overview
Description
3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one typically involves multiple steps. One common method involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with hydrazine hydrate to form a benzo[g]indazole derivative. This intermediate is then reacted with oxazine derivatives in the presence of hydrazine hydrate to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques such as condensation reactions, cyclization, and acylation, which can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:
Acylation: Reaction with acetyl chloride and benzoyl chloride to form acetamide and benzamide derivatives.
Cyclization: Intramolecular cyclization reactions to form spiro-fused rings.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the initial steps to form the benzo[g]indazole derivative.
Acetyl Chloride and Benzoyl Chloride: Used for acylation reactions to form amide derivatives.
Major Products
Acetamide and Benzamide Derivatives: Formed through acylation reactions.
Spiro-fused Rings: Formed through cyclization reactions.
Scientific Research Applications
3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The spiro linkage and the presence of amino and phenyl groups may allow it to bind to specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Similar structure with a benzyl group instead of a phenyl group.
3-Amino-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-2,4(3H,6H)-dione: Contains a spiro-fused cycloheptane ring.
Uniqueness
3-Amino-2-phenyl-spiro[benzo[h]quinazoline-5(3H),1’-cyclopentan]-4(6H)-one is unique due to its specific spiro linkage and the presence of both amino and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-amino-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c23-25-20(15-8-2-1-3-9-15)24-19-17-11-5-4-10-16(17)14-22(12-6-7-13-22)18(19)21(25)26/h1-5,8-11H,6-7,12-14,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSOMUKIRNCPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)C5=CC=CC=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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